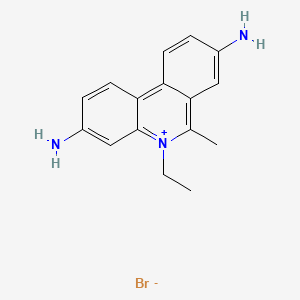![molecular formula C32H96N8O20Si8 B13829997 1,3,5,7,9,11,13,15-octaoxido-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane;tetramethylazanium CAS No. 56982-91-3](/img/structure/B13829997.png)
1,3,5,7,9,11,13,15-octaoxido-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane;tetramethylazanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5,7,9,11,13,15-octaoxido-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[95113,915,1517,13]icosane;tetramethylazanium is a complex organosilicon compound This compound is characterized by its unique structure, which includes multiple oxygen and silicon atoms arranged in a highly symmetrical and intricate framework
Méthodes De Préparation
The synthesis of 1,3,5,7,9,11,13,15-octaoxido-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane;tetramethylazanium involves multiple steps and specific reaction conditions. The synthetic routes typically include:
Formation of the Siloxane Backbone: The initial step involves the formation of the siloxane backbone through the hydrolysis and condensation of organosilicon precursors. This step requires controlled conditions to ensure the correct arrangement of silicon and oxygen atoms.
Incorporation of Tetramethylazanium: The tetramethylazanium group is introduced through a quaternization reaction, where a suitable precursor reacts with methylating agents under specific conditions.
Purification and Characterization: The final product is purified using techniques such as column chromatography and characterized using spectroscopic methods like NMR and IR spectroscopy to confirm its structure.
Analyse Des Réactions Chimiques
1,3,5,7,9,11,13,15-octaoxido-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane;tetramethylazanium undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions typically result in the formation of silanol groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, leading to the formation of silane derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogenating agents and nucleophiles.
Applications De Recherche Scientifique
1,3,5,7,9,11,13,15-octaoxido-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane;tetramethylazanium has a wide range of scientific research applications:
Chemistry: The compound is used as a precursor for the synthesis of advanced materials, including siloxane-based polymers and nanomaterials.
Medicine: Research is ongoing into its use as a component in medical devices and implants due to its biocompatibility and stability.
Industry: The compound is utilized in the production of high-performance coatings, adhesives, and sealants.
Mécanisme D'action
The mechanism of action of 1,3,5,7,9,11,13,15-octaoxido-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane;tetramethylazanium involves its interaction with molecular targets and pathways. The compound’s effects are primarily mediated through:
Molecular Targets: The siloxane backbone interacts with various biomolecules, including proteins and nucleic acids, facilitating targeted delivery and binding.
Pathways: The compound can modulate cellular pathways related to oxidative stress, inflammation, and cell signaling, making it a potential candidate for therapeutic applications.
Comparaison Avec Des Composés Similaires
1,3,5,7,9,11,13,15-octaoxido-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane;tetramethylazanium can be compared with other similar compounds, such as:
Polysiloxanes: These compounds share a similar siloxane backbone but lack the complexity and specific functional groups of the target compound.
Silica-based Nanomaterials: While these materials also contain silicon and oxygen, their structure and properties differ significantly from the target compound.
Organosilicon Compounds: These compounds have varying degrees of similarity, with differences in functional groups and overall structure.
The uniqueness of 1,3,5,7,9,11,13,15-octaoxido-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[95113,915,15
Propriétés
Numéro CAS |
56982-91-3 |
|---|---|
Formule moléculaire |
C32H96N8O20Si8 |
Poids moléculaire |
1137.8 g/mol |
Nom IUPAC |
1,3,5,7,9,11,13,15-octaoxido-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane;tetramethylazanium |
InChI |
InChI=1S/8C4H12N.O20Si8/c8*1-5(2,3)4;1-21-9-22(2)12-25(5)14-23(3,10-21)16-27(7)17-24(4,11-21)15-26(6,13-22)19-28(8,18-25)20-27/h8*1-4H3;/q8*+1;-8 |
Clé InChI |
IHSZIUVUXMURSE-UHFFFAOYSA-N |
SMILES canonique |
C[N+](C)(C)C.C[N+](C)(C)C.C[N+](C)(C)C.C[N+](C)(C)C.C[N+](C)(C)C.C[N+](C)(C)C.C[N+](C)(C)C.C[N+](C)(C)C.[O-][Si]12O[Si]3(O[Si]4(O[Si](O1)(O[Si]5(O[Si](O2)(O[Si](O3)(O[Si](O4)(O5)[O-])[O-])[O-])[O-])[O-])[O-])[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


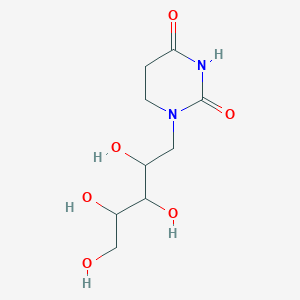

![[(2R,3R,4S)-3,4-dibenzoyloxy-6-oxohexan-2-yl] benzoate](/img/structure/B13829936.png)
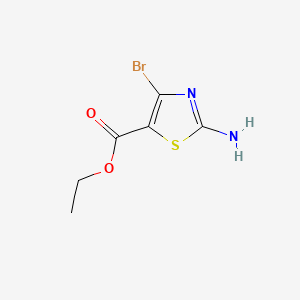
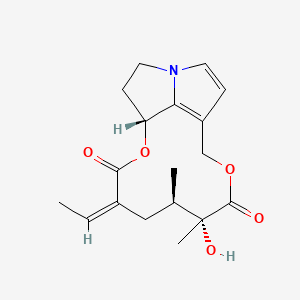

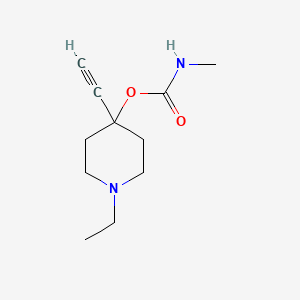
![[3-(Hydroxymethyl)phenyl]acetaldehyde](/img/structure/B13829952.png)


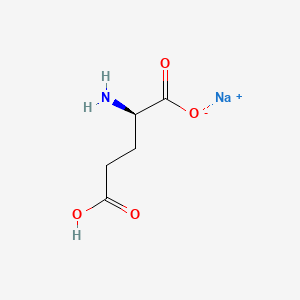
![sodium;2-[1-[(dimethylamino)methyl]-2-hydroxy-8-(hydroxymethyl)-9-oxo-11H-indolizino[1,2-b]quinolin-7-yl]-2-hydroxybutanoate](/img/structure/B13829991.png)
